molecular formula C9H11ClF3N B6182080 3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride CAS No. 2613385-53-6

3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride

Cat. No.: B6182080
CAS No.: 2613385-53-6
M. Wt: 225.64 g/mol
InChI Key: VFRYRECPSSJYKM-UHFFFAOYSA-N
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Description

3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H10F3N·HCl. It is known for its unique structural properties, which include a trifluoropropyl group attached to an aniline moiety. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride typically involves the reaction of 3-(1,1,1-trifluoropropan-2-yl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride
  • 3-(1,1,1-trifluoropropan-2-yl)phenol hydrochloride

Uniqueness

3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride is unique due to its trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride involves the reaction of 3-nitrobenzotrifluoride with 2-chloropropane-1-amine, followed by reduction of the resulting nitro compound to the corresponding aniline, and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3-nitrobenzotrifluoride", "2-chloropropane-1-amine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water", "Organic solvents (e.g. ethanol, dichloromethane)" ], "Reaction": [ "Step 1: Reaction of 3-nitrobenzotrifluoride with 2-chloropropane-1-amine in the presence of a base (e.g. sodium hydroxide) and an organic solvent (e.g. ethanol or dichloromethane) to yield 3-(2-chloropropyl)-3-nitrobenzotrifluoride.", "Step 2: Reduction of 3-(2-chloropropyl)-3-nitrobenzotrifluoride with sodium borohydride in the presence of a solvent (e.g. ethanol) and a catalyst (e.g. palladium on carbon) to yield 3-(2-chloropropyl)-3-aminobenzotrifluoride.", "Step 3: Quaternization of 3-(2-chloropropyl)-3-aminobenzotrifluoride with hydrochloric acid in the presence of water to yield 3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride." ] }

CAS No.

2613385-53-6

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

3-(1,1,1-trifluoropropan-2-yl)aniline;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-6(9(10,11)12)7-3-2-4-8(13)5-7;/h2-6H,13H2,1H3;1H

InChI Key

VFRYRECPSSJYKM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

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